molecular formula C12H16O4S B8391540 4-(benzenesulfonyl)butyl acetate

4-(benzenesulfonyl)butyl acetate

Cat. No.: B8391540
M. Wt: 256.32 g/mol
InChI Key: QCFPIXBKTSLDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzenesulfonyl)butyl acetate is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant odors. This particular compound is synthesized from acetic acid and 4-benzenesulfonylbutanol. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-benzenesulfonylbutylester typically involves the esterification reaction between acetic acid and 4-benzenesulfonylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:

CH3COOH+C6H5SO2(CH2)4OHCH3COO(CH2)4SO2C6H5+H2O\text{CH}_3\text{COOH} + \text{C}_6\text{H}_5\text{SO}_2\text{(CH}_2\text{)}_4\text{OH} \rightarrow \text{CH}_3\text{COO(CH}_2\text{)}_4\text{SO}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C6​H5​SO2​(CH2​)4​OH→CH3​COO(CH2​)4​SO2​C6​H5​+H2​O

Industrial Production Methods

In an industrial setting, the production of acetic acid 4-benzenesulfonylbutylester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)butyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and 4-benzenesulfonylbutanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Acetic acid and 4-benzenesulfonylbutanol.

    Reduction: 4-benzenesulfonylbutanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-(benzenesulfonyl)butyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 4-benzenesulfonylbutylester depends on the specific application and the target molecule. In general, esters can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid butyl ester: Similar ester structure but lacks the benzenesulfonyl group.

    Acetic acid phenyl ester: Contains a phenyl group instead of the benzenesulfonyl group.

    Acetic acid 4-methylbenzenesulfonylbutylester: Similar structure with a methyl group on the benzene ring.

Uniqueness

4-(benzenesulfonyl)butyl acetate is unique due to the presence of the benzenesulfonyl group, which can impart specific chemical and biological properties. This group can enhance the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

4-(benzenesulfonyl)butyl acetate

InChI

InChI=1S/C12H16O4S/c1-11(13)16-9-5-6-10-17(14,15)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

QCFPIXBKTSLDCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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